N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. The benzodioxine moiety is linked via a carboxamide group at position 4. The methoxy group may enhance lipophilicity and membrane permeability, while the benzodioxine component could influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12-18(13-3-6-15(24-2)7-4-13)21-20(27-12)22-19(23)14-5-8-16-17(11-14)26-10-9-25-16/h3-8,11H,9-10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRCHKUGORBTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures. For instance, some thiazole carboxamide derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For example, if it inhibits COX enzymes, it could affect the synthesis of prostaglandins, which are involved in inflammation and pain.
Pharmacokinetics
Similar compounds have been found to have satisfactory drug-like characteristics and adme properties.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits COX enzymes, it could reduce inflammation and pain.
Biological Activity
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 454.54 g/mol. The compound features a complex structure that includes a thiazole ring and a benzodioxine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine have shown effectiveness against various bacterial strains. In vitro tests revealed minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine | 0.125 | S. aureus, E. coli |
| Reference Compound (Ciprofloxacin) | 2.96 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has also been explored. In various studies, thiazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In experimental models of inflammation, these compounds have shown significant reductions in inflammation markers .
Structure-Activity Relationship (SAR)
The biological activity of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine is influenced by its structural components:
Key Structural Features:
- Thiazole Ring: Essential for antimicrobial and anticancer activities.
- Benzodioxine Moiety: Contributes to anti-inflammatory effects.
- Methoxy Substituent: Enhances lipophilicity and bioavailability.
Research indicates that modifications to the thiazole or benzodioxine components can significantly alter the compound's efficacy and selectivity .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Barbuceanu et al. demonstrated that thiazole derivatives exhibited higher antibacterial activity compared to standard antibiotics like vancomycin. The study highlighted that the presence of electron-donating groups on the phenyl ring significantly enhanced activity .
- Cancer Cell Line Testing : In a comparative study involving various thiazole derivatives, it was found that those with additional methyl groups showed increased cytotoxicity against MCF-7 cells, indicating a potential pathway for developing more effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Cores
Compound A : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, CAS: 1142210-42-1)
- Structure : A thiadiazole ring substituted with a phenylcarbamoyl group and linked to a benzoate ester.
- Key Differences: The thiadiazole core (vs. thiazole) and ester linkage (vs. Molecular weight (369.40 g/mol) is lower, suggesting differences in solubility and bioavailability .
Compound B : 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5)
- Structure : Combines a benzodioxine group with a nitrothiazole and triazolone moiety.
Analogues with Benzodioxine/Benzamide Linkages
Compound C : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives
- Structure: Benzamide linked to a thiazolidinone ring.
- Key Differences: The absence of a benzodioxine ring and the presence of a dioxothiazolidinone moiety may alter π-π stacking interactions and redox properties. Synthetic routes involve carbodiimide coupling, contrasting with the target compound’s hydrazinecarbothioamide cyclization .
Compound D : 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide (CAS: 898477-71-9)
- Structure : Isoxazole-carboxamide linked to benzodioxine and diazenylphenyl groups.
- Key Differences: The isoxazole ring (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
